molecular formula C14H16N2O B3045499 2,4,5-trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde CAS No. 1087611-41-3

2,4,5-trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde

Cat. No. B3045499
CAS RN: 1087611-41-3
M. Wt: 228.29
InChI Key: YTGMWFUEYYPRHL-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde is a chemical compound that is commonly used in scientific research. It is a derivative of pyrrole and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • "2,4,5-trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde" is used as an intermediate in the synthesis of small molecule anticancer drugs. A study by Wang, Tu, Han, & Guo (2017) describes a rapid synthetic method for such compounds, highlighting their importance in drug development.

  • In organic chemistry, it's used in Sonogashira-type cross-coupling reactions as demonstrated by Vilkauskaitė, Šačkus, & Holzer (2011). This reaction pathway is crucial for the synthesis of complex organic compounds.

Molecular Interactions and Structures

  • The compound plays a role in the formation of hydrogen-bonded sheets versus dimers, depending on the aryl substituent, as researched by Orrego Hernandez, Portilla, Cobo, & Glidewell (2015). This study provides insights into its behavior in different chemical environments.

Application in Material Science

  • Denat, Gaspard-Iloughmane, & Dubac (1992) investigated its application in the synthesis of group 14 5-metallated pyrrole-2-carbaldehydes, which are significant in material science for creating novel materials.

Biological and Pharmaceutical Applications

  • Its derivatives have been studied for potential anticancer properties, as indicated by Alam, Alam, Panda, & Rahisuddin (2017). They synthesized novel compounds showing moderate to good cytotoxic activity against various cancer cell lines.

  • Another interesting application is in the field of nucleic acids research, where derivatives of this compound were used in the enzymatic incorporation of an unnatural base pair, as researched by Mitsui, Kitamura, Kimoto, To, Sato, Hirao, & Yokoyama (2003). This has implications in the field of genetic engineering.

properties

IUPAC Name

2,4,5-trimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-11(2)16(12(3)14(10)9-17)8-13-5-4-6-15-7-13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGMWFUEYYPRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)CC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162490
Record name 1H-Pyrrole-3-carboxaldehyde, 2,4,5-trimethyl-1-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde

CAS RN

1087611-41-3
Record name 1H-Pyrrole-3-carboxaldehyde, 2,4,5-trimethyl-1-(3-pyridinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087611-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-3-carboxaldehyde, 2,4,5-trimethyl-1-(3-pyridinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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